Cas no 7762-32-5 (1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperazine)

1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperazine structure
7762-32-5 structure
Product Name:1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperazine
CAS-nummer:7762-32-5
MF:C22H26N2O4
MW:382.452846050262
CID:983640
PubChem ID:94342
Update Time:2025-04-20

1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperazine Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperazine
    • dibozane
    • Piperazine, 1,4-bis[ (2, 3-dihydro-1,4-benzodioxin-2-yl)methyl]-
    • NSC 30786
    • Piperazine,4-bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-
    • Piperazine, 1,4-bis((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-
    • Dibozan
    • SCHEMBL11854599
    • Piperazine,4-bis(1,4-benzodioxan-2-ylmethyl)-
    • 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine
    • DTXSID30998840
    • NSC-30786
    • NSC_94342
    • CAS_7762-32-5
    • 1,4-Bis(1,4-benzodioxan-2-ylmethyl)piperazine
    • 1,4-benzodioxan-2-ylmethyl)piperazine
    • BDBM81457
    • CHEMBL3248389
    • 1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine
    • NSC30786
    • McN-181
    • 1,4-Bis(1,4-benzodioxan-2-yl-methyl)piperazine
    • Piperazine, 1,4-bis(1,4-benzodioxan-2-ylmethyl)-
    • WLN: T66 BO EOJ C1- AT6N DNTJ D1- CT66 BO EOJ
    • 7762-32-5
    • Inchi: 1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2
    • InChI-sleutel: PDDQPUUOEBGDSN-UHFFFAOYSA-N
    • LACHT: O1C2C=CC=CC=2OCC1CN1CCN(CC2COC3C=CC=CC=3O2)CC1

Berekende eigenschappen

  • Exacte massa: 382.18938
  • Monoisotopische massa: 382.18925731g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 455
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • PSA: 43.4
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD